An In-depth Technical Guide to 1-(4-bromophenyl)-N,N-diethylethanamine: Physicochemical Properties and Data
An In-depth Technical Guide to 1-(4-bromophenyl)-N,N-diethylethanamine: Physicochemical Properties and Data
Preamble: Navigating the Uncharted
In the landscape of chemical research and drug development, scientists frequently encounter compounds for which a comprehensive body of experimental data is not yet established. 1-(4-bromophenyl)-N,N-diethylethanamine is one such molecule. While its structural analogs have been documented, publicly available, experimentally-derived physicochemical and spectral data for this specific entity remain scarce.
This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust set of predicted physicochemical properties and spectral data, generated using validated computational models. These predictions offer a valuable, data-driven starting point for any research endeavor. Secondly, and equally important, this document furnishes detailed, field-proven experimental protocols for the empirical determination of these properties. This serves as a practical roadmap for researchers who synthesize or procure this compound, enabling them to generate the rigorous experimental data required for formal characterization and subsequent development.
The structure of this guide is designed to be fluid and logical, mirroring the workflow of a research scientist—from initial in-silico assessment to practical laboratory synthesis and characterization.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Molecular Structure:
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Systematic Name: 1-(4-bromophenyl)-N,N-diethylethanamine
-
Molecular Formula: C₁₂H₁₈BrN
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Molecular Weight: 256.18 g/mol
Canonical Identifiers:
-
SMILES: CCN(CC)C(C)c1ccc(Br)cc1
-
InChI: InChI=1S/C12H18BrN/c1-4-14(5-2)9(3)10-6-8-12(13)7-10/h6-9H,4-5H2,1-3H3
Predicted Physicochemical Characteristics
In the absence of experimental data, computational predictions provide essential guidance for handling, formulation, and experimental design. The following properties have been estimated using established algorithms and are summarized in Table 1.
| Property | Predicted Value | Prediction Tool/Method |
| Boiling Point | 275.8 ± 40.0 °C | AAT Bioquest Quest Predict™[1] |
| Water Solubility | 3.5 (logS) | AqSolPred[2] |
| pKa (Basic) | 9.2 ± 0.5 | MolGpKa[3][4] |
Expert Insights:
-
Boiling Point: The predicted high boiling point is consistent with the molecule's molecular weight and the presence of a polarizable bromine atom and a tertiary amine, which can engage in dipole-dipole interactions. This suggests that purification by vacuum distillation would be the most appropriate method.
-
Water Solubility: The predicted logS value indicates low water solubility. The hydrophobic 4-bromophenyl ring and the ethyl groups on the nitrogen atom are the primary contributors to this characteristic. This has significant implications for designing aqueous assays or formulation strategies, where co-solvents may be necessary.
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pKa: The predicted basic pKa is attributed to the tertiary amine group. The lone pair of electrons on the nitrogen atom can readily accept a proton. This value is critical for understanding the compound's ionization state at physiological pH (approx. 7.4), where it will exist predominantly in its protonated, cationic form. This is a key consideration for its interaction with biological targets and for selecting appropriate buffer systems in experiments.
Proposed Synthetic Pathway: Reductive Amination
A logical and efficient route to synthesize 1-(4-bromophenyl)-N,N-diethylethanamine is through the reductive amination of 4-bromoacetophenone with diethylamine. This well-established transformation reliably forms the target C-N bond.
Reaction Scheme:
4-Bromoacetophenone + Diethylamine → [Imine Intermediate] --(Reduction)--> 1-(4-bromophenyl)-N,N-diethylethanamine
Detailed Protocol:
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Imine Formation: To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add diethylamine (1.2 eq). The reaction can be catalyzed by a mild acid (e.g., a few drops of acetic acid) to facilitate the dehydration step. Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction. The choice of NaBH₄ is strategic as it is selective for the imine and will not reduce the aromatic ring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, guided by the predicted high boiling point.
Causality Behind Experimental Choices:
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The two-step, one-pot procedure is efficient. The initial formation of the iminium ion is the rate-limiting step, which is then rapidly reduced.
-
Sodium borohydride is a mild and safe reducing agent, ideal for this transformation and preferable to more reactive hydrides like lithium aluminum hydride, which would require strictly anhydrous conditions.
Workflow Visualization:
Caption: Proposed synthetic workflow for 1-(4-bromophenyl)-N,N-diethylethanamine.
Analytical Characterization: A Predictive and Methodological Guide
Characterization is essential to confirm the identity and purity of the synthesized compound. This section provides both predicted spectral data and the standard protocols for acquiring experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.[5]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ 7.45 (d, 2H, J=8.4 Hz): Aromatic protons ortho to the bromine atom.
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δ 7.15 (d, 2H, J=8.4 Hz): Aromatic protons meta to the bromine atom.
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δ 3.30 (q, 1H, J=6.8 Hz): Methine proton (CH).
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δ 2.50 (m, 4H): Methylene protons of the two ethyl groups (N-CH₂).
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δ 1.30 (d, 3H, J=6.8 Hz): Methyl protons of the ethanamine backbone (CH-CH₃).
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δ 1.00 (t, 6H, J=7.2 Hz): Methyl protons of the two ethyl groups (N-CH₂-CH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
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δ 144.0: Quaternary aromatic carbon attached to the ethylamine group.
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δ 131.5: Aromatic carbons ortho to the bromine atom.
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δ 129.0: Aromatic carbons meta to the bromine atom.
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δ 120.5: Quaternary aromatic carbon attached to the bromine atom.
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δ 58.0: Methine carbon (CH).
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δ 45.0: Methylene carbons of the ethyl groups (N-CH₂).
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δ 20.0: Methyl carbon of the ethanamine backbone (CH-CH₃).
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δ 12.0: Methyl carbons of the ethyl groups (N-CH₂-CH₃).
(Note: These are predicted shifts from NMRdb.org[6][7] and may vary slightly from experimental values.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): The key feature will be an isotopic cluster for the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8][9] This will result in two peaks of nearly equal intensity:
-
m/z = 255 (for the molecule containing ⁷⁹Br)
-
m/z = 257 (for the molecule containing ⁸¹Br)
-
-
Major Fragmentation: A prominent fragment would be expected from the benzylic cleavage (alpha-cleavage) of the C-C bond adjacent to the nitrogen, resulting in the loss of a methyl group to form a stable iminium ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
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~1600, 1485 cm⁻¹: Aromatic C=C stretching vibrations.
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~1200-1050 cm⁻¹: C-N stretching of the tertiary amine.
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~1070 cm⁻¹: Aromatic C-Br stretching.
Experimental Protocols for Physicochemical Property Determination
The following are standardized protocols for the experimental determination of the key physicochemical properties.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Given the predicted high boiling point, determination under reduced pressure is advisable to prevent decomposition.
Protocol:
-
Place a small volume (1-2 mL) of the purified liquid into a micro-distillation apparatus.
-
Add a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly heat the sample using an oil bath.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed, along with the corresponding pressure from the manometer.
-
The normal boiling point can be extrapolated using a pressure-temperature nomograph or the Clausius-Clapeyron equation.[10]
Water Solubility Determination (Flask Method - OECD 105)
Principle: This method determines the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.[11]
Protocol:
-
Equilibration: Add an excess amount of 1-(4-bromophenyl)-N,N-diethylethanamine to a known volume of distilled water in a stoppered flask. The excess is necessary to ensure saturation is reached.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to allow the undissolved compound to settle. Centrifuge the sample to ensure complete separation of the aqueous phase from any excess compound.
-
Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the compound with a strong acid and monitoring the pH. The pKa corresponds to the pH at which 50% of the amine is in its protonated (conjugate acid) form.[12][13]
Protocol:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture, typically water with a co-solvent (like methanol or ethanol) if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the titration curve, or more accurately, from the maximum of the first derivative of the curve.
Workflow Visualization for Property Determination:
Caption: Workflow for the comprehensive experimental characterization of the compound.
References
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